3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes an ethoxy group, a methoxyethyl group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Methoxyethyl Group: This step involves the reaction of the pyrazole derivative with a methoxyethyl halide under nucleophilic substitution conditions.
Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-N-(2-methoxyethyl)benzamide
- 3-Methoxy-N-(2-methoxyethyl)-1-propanamine
Uniqueness
3-Ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87675-57-8 |
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Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-ethoxy-N-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O2/c1-4-14-9-8(7(2)11-12-9)10-5-6-13-3/h10H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
VOFNMPKRFSOGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=C1NCCOC)C |
Origin of Product |
United States |
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